molecular formula C25H23N3O2 B11433121 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)biphenyl-2-carboxamide

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)biphenyl-2-carboxamide

Cat. No.: B11433121
M. Wt: 397.5 g/mol
InChI Key: KOURZPXOGOXVDR-UHFFFAOYSA-N
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Description

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a biphenyl structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The biphenyl group can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-[1,1’-biphenyl]-2-carboxamide is unique due to the combination of the oxadiazole ring and biphenyl structure, which imparts a distinct set of chemical and biological properties. This combination allows for versatile applications in both medicinal chemistry and materials science .

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C25H23N3O2/c1-18(2)28(17-23-26-24(27-30-23)20-13-7-4-8-14-20)25(29)22-16-10-9-15-21(22)19-11-5-3-6-12-19/h3-16,18H,17H2,1-2H3

InChI Key

KOURZPXOGOXVDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

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